2-Amino-4-fluorobenzoate

Medicinal Chemistry Pharmaceutical Process Chemistry EGFR Inhibitor Synthesis

This specific regioisomer (2-amino-4-fluoro) is uniquely validated for the synthesis of FDA-approved irreversible EGFR/HER inhibitors (Afatinib, Dacomitinib). Substituting with the 5-fluoro isomer leads to therapeutic failure. It is also a critical ligand precursor for proteasome-inhibiting Cu(II) complexes and DNA-binding organotin derivatives. Ensure your research or production meets clinical standards. Order this exact isomer to avoid null efficacy.

Molecular Formula C7H5FNO2-
Molecular Weight 154.12 g/mol
Cat. No. B8507550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluorobenzoate
Molecular FormulaC7H5FNO2-
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)C(=O)[O-]
InChIInChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)/p-1
InChIKeyLGPVTNAJFDUWLF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-fluorobenzoate as a Key Building Block in Anticancer Drug Synthesis: A Comparative Analysis for Procurement Decisions


2-Amino-4-fluorobenzoate (as the acid form, 2-amino-4-fluorobenzoic acid, CAS 446-32-2) is a fluorinated anthranilic acid derivative characterized by an amino group ortho to the carboxylic acid and a fluorine substituent at the para position relative to the amino group. This substitution pattern confers distinct reactivity and biological targeting properties. As a building block, it serves as a critical starting material in the synthesis of clinically approved irreversible EGFR/HER tyrosine kinase inhibitors, namely Afatinib and Dacomitinib, with Dacomitinib synthesis achieving an 11-step total yield of 36.1% [1]. The compound is also a core component in developing novel ternary copper(II) complexes that exhibit proteasome-inhibitory activity in human breast cancer cells [2], and its organotin derivatives have demonstrated quantifiable DNA-binding interactions [3].

The Critical Importance of Regiospecificity: Why 2-Amino-4-fluorobenzoate Cannot Be Replaced by Other Aminofluorobenzoic Acids


In the context of pharmaceutical synthesis, the regiospecific substitution pattern of amino and fluorine groups on the benzoic acid core is a critical determinant of biological activity and synthetic utility, rendering generic substitution of aminofluorobenzoate isomers non-viable. While 2-amino-5-fluorobenzoic acid (CAS 446-08-2) is predominantly employed as a precursor for agricultural fungicides like Fluquinconazole , 2-amino-4-fluorobenzoic acid (and its esters) is uniquely validated as a starting material for human anticancer therapeutics, specifically the FDA-approved pan-ErbB inhibitor Dacomitinib (synthesized from 2-amino-4-fluorobenzoic acid in an 11-step sequence) and Afatinib [1]. This divergence in end-use application is rooted in the differing electronic and steric environments conferred by the fluorine position, which directly impacts the geometry of subsequent heterocyclic ring formations (e.g., quinazolines vs. quinazolinols) and the binding affinity of the final active pharmaceutical ingredient (API) to its molecular target [2]. Consequently, substituting one isomer for another would result in a structurally distinct final compound with unpredictable, likely null, therapeutic efficacy.

Quantitative Differentiation of 2-Amino-4-fluorobenzoate from Closest Analogs: A Comparative Evidence Guide for Scientific Selection


Validated Synthetic Route to Dacomitinib: A Differentiated Application from 2-Amino-5-fluorobenzoic Acid

2-Amino-4-fluorobenzoic acid is validated as the specific starting material for the synthesis of the irreversible pan-HER inhibitor Dacomitinib. This represents a clear differentiation from 2-amino-5-fluorobenzoic acid, which is a precursor to the agricultural fungicide Fluquinconazole. The synthesis from 2-amino-4-fluorobenzoic acid proceeds via a defined 11-step sequence (cyclization, nitration, halogenation, coupling, reduction) to yield the final active pharmaceutical ingredient [1].

Medicinal Chemistry Pharmaceutical Process Chemistry EGFR Inhibitor Synthesis

Copper(II) Complex Cytotoxicity Against MDA-MB-231 Breast Cancer Cells

A ternary copper(II) complex synthesized from a Schiff base derived from 2-amino-4-fluorobenzoic acid and salicylaldehyde demonstrated a specific mechanism of anticancer activity not reported for simpler salts or analogs of 2-amino-4-fluorobenzoic acid. The complex inhibits cellular proliferation in human breast cancer MDA-MB-231 cells through proteasome inhibition, leading to the accumulation of ubiquitinated proteins and the ubiquitinated form of IκB-α, a natural proteasome substrate, followed by induction of apoptosis [1].

Bioinorganic Chemistry Anticancer Drug Discovery Proteasome Inhibition

DNA Binding Affinity of Organotin(IV) Complexes (Kb ≈ 10⁵ M⁻¹)

Organotin(IV) complexes of 2-amino-4-fluorobenzoic acid (AFA) were synthesized and their interaction with Calf Thymus-DNA (CT-DNA) was quantitatively evaluated using UV-vis spectral titration. The intrinsic binding constants (Kb) for AFA and its complexes 1-4 were determined to be on the order of 10⁵ M⁻¹, with luminescence-based Kb values on the order of 10⁴ M⁻¹. Among these, triorganotin(IV) complexes 3 and 4 exhibited more efficient cleavage of plasmid supercoiled DNA (Form I) into linear form (Form III) compared to diorganotin complexes 1, 2, and the parent AFA [1].

Bioinorganic Chemistry DNA Interaction Studies Spectroscopy

Divergent Binding Affinity for Anthranilate Phosphoribosyltransferase (AnPRT)

Structural data from the Protein Data Bank (PDB) reveals that 2-amino-4-fluorobenzoic acid acts as an alternative substrate or inhibitor for anthranilate phosphoribosyltransferase (AnPRT) from Mycobacterium tuberculosis (PDB 4N5V) and Saccharomyces cerevisiae (PDB 4N8Q). In the Saccharomyces cerevisiae AnPRT complex (PDB 4N8Q), the ligand demonstrates a real-space correlation coefficient (RSCC) of 0.886, indicating a good fit within the enzyme's active site [1]. This is in contrast to other aminofluorobenzoic acid isomers, which may not exhibit the same binding geometry or affinity due to altered fluorine positions affecting interactions with the enzyme's binding pocket [2].

Structural Biology Enzyme Inhibition PDB Ligand Validation

Total Synthesis Yield for Dacomitinib: A Benchmark for Process Feasibility

A practical synthetic process for Dacomitinib, starting from 2-amino-4-fluorobenzoic acid, has been established with a total yield of 36.1% over 11 steps. Individual step yields ranged from 75% to 90%, and the process was optimized to avoid special reagents and complex purification, thereby reducing overall manufacturing cost and complexity [1]. This provides a quantifiable benchmark for the compound's utility in producing a high-value API, which is not reported for other aminofluorobenzoic acid isomers in the context of similar complex small-molecule kinase inhibitors.

Process Chemistry API Manufacturing Synthetic Yield Optimization

Targeted Application Scenarios for 2-Amino-4-fluorobenzoate Based on Validated Research Evidence


Synthesis of Irreversible EGFR/HER Tyrosine Kinase Inhibitors (e.g., Dacomitinib, Afatinib)

2-Amino-4-fluorobenzoic acid is the validated starting material for the synthesis of Dacomitinib, an FDA-approved irreversible pan-HER inhibitor for non-small cell lung cancer. The synthesis proceeds via an 11-step sequence (cyclization, nitration, halogenation, coupling, and reduction) to achieve a total yield of 36.1% [1]. This specific regioisomer is essential for constructing the quinazoline core of the drug; substituting with 2-amino-5-fluorobenzoic acid would lead to a different heterocyclic system and is not a viable alternative for this target . Procurement of 2-amino-4-fluorobenzoic acid should be prioritized for any research or development programs focused on this class of irreversible EGFR inhibitors.

Development of Novel Proteasome Inhibitors and Anticancer Metal Complexes

Research has demonstrated that a ternary copper(II) complex, synthesized using a Schiff base derived from 2-amino-4-fluorobenzoic acid and salicylaldehyde, effectively inhibits the cellular proteasome in human breast cancer MDA-MB-231 cells. This inhibition triggers a specific apoptotic cascade, characterized by the accumulation of ubiquitinated proteins and IκB-α [1]. This mechanism of action is not observed with the parent acid alone. Scientists exploring metal-based anticancer agents or proteasome inhibitors should consider 2-amino-4-fluorobenzoic acid as a key ligand precursor due to its proven ability to form complexes with a defined and potent biological mechanism.

Biophysical Studies of DNA-Binding and Cleavage Agents

Organotin(IV) complexes derived from 2-amino-4-fluorobenzoic acid exhibit quantifiable DNA interactions, with intrinsic binding constants (Kb) on the order of 10⁵ M⁻¹ and the ability to cleave plasmid DNA [1]. These measurable biophysical properties make 2-amino-4-fluorobenzoic acid a valuable scaffold for developing compounds in research areas where DNA is a target, such as anticancer and antimicrobial drug discovery. Its derivatives can serve as model systems for studying minor/major groove binding and electrostatic interactions with nucleic acids [1].

Tool Compound for Studying Tryptophan Biosynthesis Pathway in Pathogens

Structural biology evidence from the Protein Data Bank (PDB 4N8Q) confirms that 2-amino-4-fluorobenzoic acid (as 4-fluoroanthranilate) binds effectively to anthranilate phosphoribosyltransferase (AnPRT) from Saccharomyces cerevisiae, a key enzyme in tryptophan biosynthesis [1]. This specific interaction, validated by X-ray crystallography with an RSCC of 0.886, indicates its potential as a tool compound for inhibiting this pathway. Researchers studying microbial metabolism, antifungal target validation, or the development of novel anti-infective agents can utilize this compound as a specific probe for AnPRT activity.

Quote Request

Request a Quote for 2-Amino-4-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.